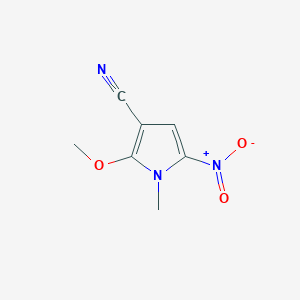
2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring substituted with methoxy, methyl, nitro, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by the introduction of methoxy and carbonitrile groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also employ continuous flow reactors to enhance reaction rates and product consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized pyrrole compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbonitrile groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carboxamide
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carboxylic acid
- 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-amine
Uniqueness: 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
89998-67-4 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-methoxy-1-methyl-5-nitropyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O3/c1-9-6(10(11)12)3-5(4-8)7(9)13-2/h3H,1-2H3 |
Clave InChI |
HMTNDRPNEKDROJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=C1OC)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


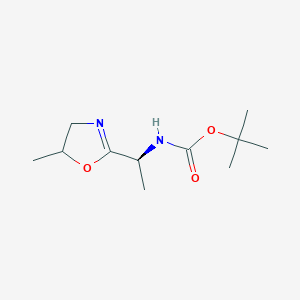

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
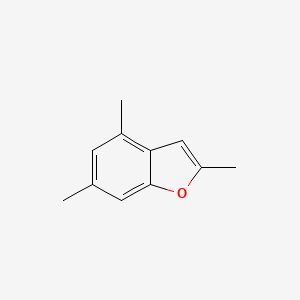
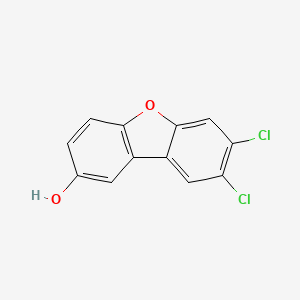
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
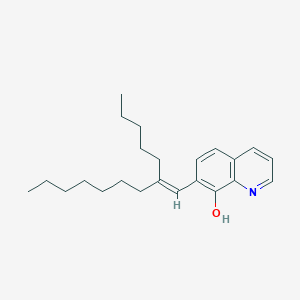
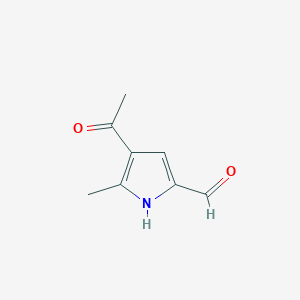
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

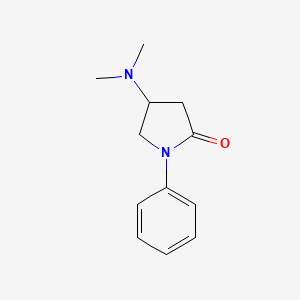
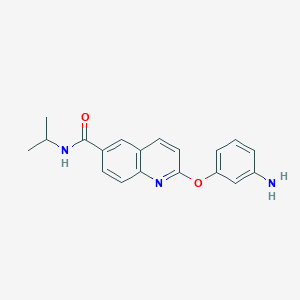
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
